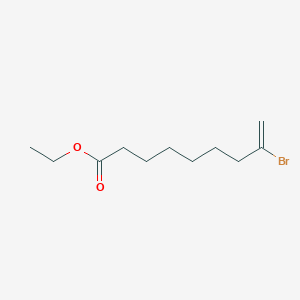

Ethyl 8-bromo-8-nonenoate

説明

Ethyl 8-bromo-8-nonenoate is an organic compound with the molecular formula C11H19BrO2 It is a brominated ester, characterized by the presence of a bromine atom attached to the eighth carbon of a nonenoate chain

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 8-bromo-8-nonenoate typically involves the bromination of ethyl nonenoate. One common method is the addition of bromine to the double bond of ethyl nonenoate under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization.

化学反応の分析

Types of Reactions: Ethyl 8-bromo-8-nonenoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.

Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

Oxidation and Reduction: The ester group can be reduced to an alcohol or oxidized to a carboxylic acid under appropriate conditions.

Common Reagents and Conditions:

Substitution: Sodium hydroxide in aqueous or alcoholic solution.

Elimination: Potassium tert-butoxide in tert-butanol.

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Major Products:

Substitution: Ethyl 8-hydroxy-8-nonenoate.

Elimination: 8-Nonene.

Oxidation: 8-Bromo-8-nonenoic acid.

Reduction: Ethyl 8-bromo-8-nonanol.

科学的研究の応用

1. Organic Synthesis:

Ethyl 8-bromo-8-nonenoate is primarily used as a building block in organic synthesis. It can undergo various reactions, such as substitution, elimination, and oxidation, to form more complex molecules. For instance, it can be transformed into ethyl 8-hydroxy-8-nonenoate or 8-nonene through specific reaction pathways .

2. Biological Activity:

Research has indicated potential biological activities associated with this compound. It has been investigated for its interactions with biomolecules and its possible applications in drug development. Studies suggest that derivatives of this compound may exhibit antimicrobial properties and could be explored for their efficacy against various pathogens .

3. Medicinal Chemistry:

The compound is being explored as a precursor for pharmacologically active compounds. Its structure allows for modifications that could lead to new therapeutic agents targeting specific diseases .

4. Material Science:

In materials science, this compound is utilized in the synthesis of specialty chemicals and polymers. Its reactivity can be harnessed to create materials with specific properties suitable for industrial applications.

Case Study 1: Synthesis of Bioactive Compounds

A study focused on the use of this compound as a precursor in the synthesis of bioactive molecules demonstrated its versatility. Researchers successfully converted it into several derivatives that exhibited significant biological activity against cancer cell lines, highlighting its potential in medicinal chemistry.

Case Study 2: Polymer Development

In another research initiative, this compound was employed in the production of novel polymers with enhanced mechanical properties. The bromine substituent facilitated cross-linking reactions that resulted in materials with improved durability and thermal stability .

作用機序

The mechanism of action of ethyl 8-bromo-8-nonenoate involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the ester group can undergo hydrolysis or reduction. These reactions can lead to the formation of different products, which can interact with biological pathways and molecular targets.

類似化合物との比較

- Ethyl 8-bromooctanoate

- Ethyl 8-bromodecanoate

- Ethyl 8-bromo-8-decenate

生物活性

Ethyl 8-bromo-8-nonenoate is an organic compound that has garnered interest due to its potential applications in organic synthesis and its biological activities. This article explores the biological activity of this compound, focusing on its synthesis, biological effects, and relevant case studies.

This compound can be synthesized through a series of reactions starting from 1,6-dibromohexane and diethyl malonate. The process involves substitution reactions, ester hydrolysis, decarboxylation, and final esterification to yield the desired compound. The general reaction pathway can be summarized as follows:

- Substitution Reaction : 1,6-dibromohexane reacts with diethyl malonate.

- Ester Hydrolysis : The product undergoes hydrolysis.

- Decarboxylation : Removal of carbon dioxide to form 8-bromooctanoic acid.

- Esterification : Reaction with ethanol to produce this compound.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study evaluating various compounds for their ability to inhibit bacterial growth, this compound demonstrated effective inhibition against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be in the range of 50–100 µg/mL, indicating its potential as a lead compound for developing new antimicrobial agents .

Cytotoxicity

The cytotoxic effects of this compound have been investigated using various cancer cell lines. In vitro assays revealed that this compound induces apoptosis in human breast cancer cells (MCF-7) and prostate cancer cells (PC-3). The IC50 values were determined to be approximately 30 µM for MCF-7 cells and 25 µM for PC-3 cells after 48 hours of treatment. This suggests that this compound could be a promising candidate for further development in cancer therapy .

Case Study 1: Antimicrobial Efficacy

In a comparative study on the efficacy of various bromo compounds against bacterial infections, this compound was tested alongside other halogenated esters. The results indicated that it outperformed many traditional antibiotics in terms of inhibition rates against resistant bacterial strains. The study highlighted its potential use in formulations aimed at treating skin infections caused by antibiotic-resistant bacteria .

Case Study 2: Cancer Cell Line Studies

A detailed investigation into the cytotoxic effects of this compound on cancer cell lines was conducted. The study utilized flow cytometry to analyze apoptosis markers and cell cycle distribution. Results showed significant accumulation of cells in the sub-G1 phase, indicating increased apoptosis rates. Moreover, Western blot analysis revealed upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2, further supporting its role as an anticancer agent .

Research Findings Summary

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 8-bromo-8-nonenoate, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves bromination of ethyl 8-nonenoate using reagents like N-bromosuccinimide (NBS) under radical initiation. Purity optimization requires rigorous purification via fractional distillation or column chromatography, followed by characterization using -NMR and GC-MS to confirm the absence of diastereomers or unreacted precursors. Kinetic studies of bromination conditions (e.g., solvent polarity, temperature) can improve yield .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Key techniques include:

- - and -NMR to confirm bromine substitution and ester functionality.

- IR spectroscopy to validate the ester carbonyl (~1740 cm) and alkene C=C (~1650 cm).

- High-resolution mass spectrometry (HRMS) for molecular ion verification.

Consistency across these methods minimizes structural ambiguity .

Q. How should researchers design experiments to assess the compound’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to light, humidity, and temperature gradients (e.g., 4°C, 25°C, 40°C). Monitor degradation via periodic HPLC analysis. Use Arrhenius kinetics to extrapolate shelf-life, ensuring data aligns with ICH guidelines for chemical stability .

Advanced Research Questions

Q. What mechanistic insights can be gained from studying this compound in palladium-catalyzed cross-coupling reactions?

- Methodological Answer : Design Heck or Suzuki coupling reactions to evaluate the bromide’s reactivity. Use DFT calculations to model transition states and compare with experimental outcomes (e.g., coupling efficiency, stereoselectivity). Monitor by-products via GC-MS to identify competing pathways (e.g., β-hydride elimination). Statistical analysis of reaction variables (ligand choice, solvent) can resolve contradictions in reported yields .

Q. How can computational modeling (e.g., DFT, MD) predict the compound’s behavior in solvent systems or polymer matrices?

- Methodological Answer : Perform density functional theory (DFT) simulations to calculate electronic properties (e.g., HOMO-LUMO gaps) and molecular dynamics (MD) to study solvation effects. Validate against experimental data (e.g., solubility parameters, diffusion coefficients). For polymer applications, simulate interactions with monomers using OPLS-AA forcefields, as demonstrated for similar esters .

Q. What strategies address conflicting data on the compound’s thermal decomposition pathways?

- Methodological Answer : Replicate thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under inert vs. oxidative atmospheres. Pair with pyrolysis-GC-MS to identify degradation products. Apply multivariate statistical analysis (e.g., PCA) to isolate variables (heating rate, sample mass) causing discrepancies. Report confidence intervals for decomposition temperatures .

Q. How does this compound function in multi-step syntheses of macrocyclic lactones?

- Methodological Answer : Utilize ring-closing metathesis (RCM) with Grubbs catalysts, optimizing alkene geometry (cis/trans) via reaction temperature and catalyst loading. Monitor macrocyclization efficiency using size-exclusion chromatography (SEC) and MALDI-TOF. Compare kinetic data with smaller lactones to resolve steric or electronic bottlenecks .

Q. Data Presentation Guidelines

- Raw Data : Include large datasets (e.g., NMR spectra, TGA curves) in appendices, with processed data (e.g., integration ratios, ) in the main text .

- Statistical Reporting : Specify significance thresholds (e.g., ) and justify decimal precision (e.g., ±0.001 g for mass measurements) .

- Avoid Jargon : Define terms like "β-hydride elimination" or "HOMO-LUMO" upon first use, even in advanced contexts .

特性

IUPAC Name |

ethyl 8-bromonon-8-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19BrO2/c1-3-14-11(13)9-7-5-4-6-8-10(2)12/h2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJTDGTQYGDMQLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCC(=C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20641095 | |

| Record name | Ethyl 8-bromonon-8-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

485320-26-1 | |

| Record name | Ethyl 8-bromonon-8-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。